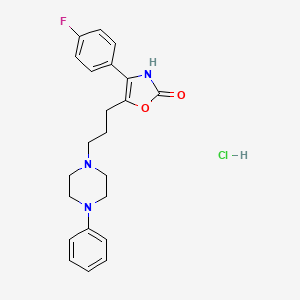
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride is a synthetic organic compound that belongs to the class of oxazolones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride typically involves the following steps:
Formation of the Oxazolone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazolone ring with a fluorophenyl group, often using a halogenation reaction.
Attachment of the Piperazinyl Propyl Group: This is typically done through a nucleophilic substitution reaction where the piperazinyl propyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl propyl group.
Reduction: Reduction reactions can occur at the oxazolone ring or the fluorophenyl group.
Substitution: The compound can undergo various substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound might be used in studies related to enzyme inhibition or receptor binding due to its potential biological activity.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs for various diseases.
Industry
In industry, the compound could be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins involved in signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Oxazolone, 4-phenyl-5-(3-(4-phenyl-1-piperazinyl)propyl)-: Lacks the fluorophenyl group.
2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride might confer unique properties such as increased lipophilicity or altered biological activity compared to its analogs.
Propriétés
Numéro CAS |
120944-26-5 |
|---|---|
Formule moléculaire |
C22H25ClFN3O2 |
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-5-[3-(4-phenylpiperazin-1-yl)propyl]-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H24FN3O2.ClH/c23-18-10-8-17(9-11-18)21-20(28-22(27)24-21)7-4-12-25-13-15-26(16-14-25)19-5-2-1-3-6-19;/h1-3,5-6,8-11H,4,7,12-16H2,(H,24,27);1H |
Clé InChI |
ODIKCDOLFYBSBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


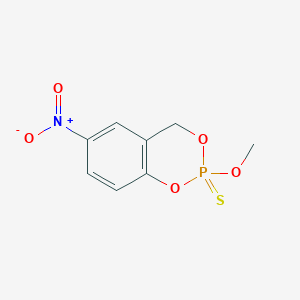
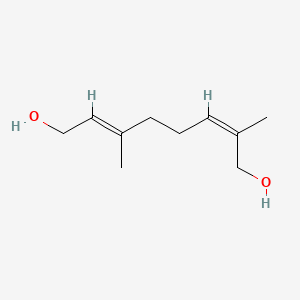


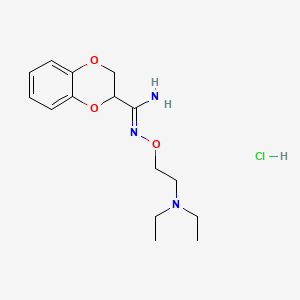

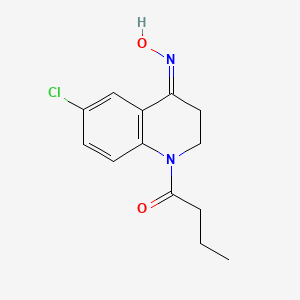

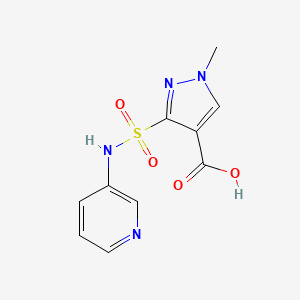
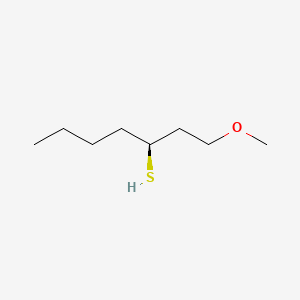
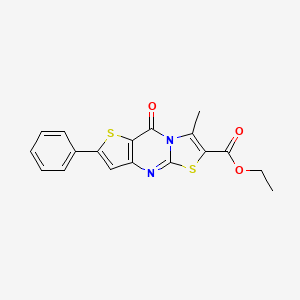
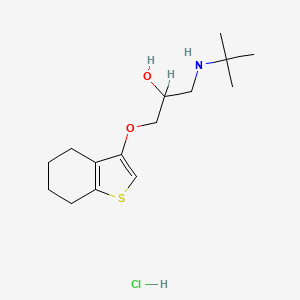
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)

